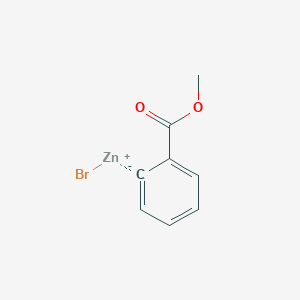

2-Methoxycarbonylphenylzinc bromide, 0.50 M in THF

Description

2-Methoxycarbonylphenylzinc bromide is an organometallic reagent in which a zinc atom is bonded to a bromine ligand and a 2-methoxycarbonyl-substituted phenyl group. The methoxycarbonyl (-COOCH₃) group at the ortho position of the phenyl ring introduces electron-withdrawing effects, which modulate the reactivity of the zinc center in cross-coupling reactions such as Negishi, Suzuki-Miyaura, or Kumada couplings. This reagent is typically prepared and stored as a 0.50 M solution in tetrahydrofuran (THF), a solvent that stabilizes organozinc compounds by coordinating to the zinc center. Like most organozinc reagents, it is highly air- and moisture-sensitive, requiring storage under inert atmospheres (e.g., argon) at low temperatures (2–8°C) .

Properties

IUPAC Name |

bromozinc(1+);methyl benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7O2.BrH.Zn/c1-10-8(9)7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXFHVJCSKNMLB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=[C-]1.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxycarbonylphenylzinc bromide can be synthesized through the reaction of 2-bromobenzoic acid methyl ester with zinc in the presence of a suitable catalyst in THF. The reaction typically involves the use of a halogen-metal exchange process, where the bromine atom is replaced by a zinc atom, forming the organozinc compound.

Industrial Production Methods

In an industrial setting, the production of 2-Methoxycarbonylphenylzinc bromide involves large-scale halogen-metal exchange reactions under controlled conditions to ensure high yield and purity. The process requires careful handling of reagents and solvents to prevent contamination and ensure the stability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxycarbonylphenylzinc bromide undergoes various types of chemical reactions, including:

Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.

Coupling reactions: It participates in cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.

Addition reactions: It can add to carbonyl compounds to form alcohols.

Common Reagents and Conditions

Common reagents used in reactions with 2-Methoxycarbonylphenylzinc bromide include:

Electrophiles: Such as alkyl halides and acyl chlorides.

Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Solvents: THF is commonly used as the solvent due to its ability to stabilize the organozinc compound.

Major Products Formed

The major products formed from reactions involving 2-Methoxycarbonylphenylzinc bromide include:

Biaryl compounds: Formed through coupling reactions.

Alcohols: Formed through addition reactions with carbonyl compounds.

Esters and amides: Formed through nucleophilic substitution reactions with acyl chlorides and anhydrides.

Scientific Research Applications

2-Methoxycarbonylphenylzinc bromide has a wide range of applications in scientific research, including:

Organic synthesis: Used in the synthesis of complex organic molecules, pharmaceuticals, and natural products.

Medicinal chemistry: Employed in the development of new drug candidates and bioactive compounds.

Material science: Utilized in the preparation of functional materials and polymers.

Catalysis: Acts as a reagent in catalytic processes to form carbon-carbon bonds.

Mechanism of Action

The mechanism of action of 2-Methoxycarbonylphenylzinc bromide involves the formation of a reactive organozinc intermediate that can undergo various chemical transformations. The zinc atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-methoxycarbonylphenylzinc bromide with structurally related organozinc bromides, focusing on molecular formulas, concentrations, sensitivities, and key physical properties.

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The methoxycarbonyl (-COOCH₃) and trifluoromethyl (-CF₃) groups () are electron-withdrawing, reducing the electron density at the zinc center compared to electron-donating groups like alkyl chains (e.g., sec-butyl ).

- Solubility and Stability : All listed reagents are THF-soluble due to the solvent’s strong Lewis basicity, which stabilizes the zinc center. Reactivity with water necessitates rigorous anhydrous handling .

Reactivity in Cross-Coupling Reactions

Organozinc bromides are widely used in catalytic cross-coupling reactions. Their reactivity depends on the electronic and steric effects of their substituents:

- Aryl vs. Alkyl Zinc Reagents : Aryl-zinc reagents (e.g., 2-methoxycarbonylphenylzinc bromide) exhibit slower transmetalation kinetics compared to alkyl-zinc counterparts like sec-butylzinc bromide due to reduced electron density at the zinc center .

- Steric Effects : Bulky substituents (e.g., cyclohexylmethyl ) hinder reaction rates, whereas linear alkyl or smaller aryl groups (e.g., phenethyl ) facilitate faster coupling.

Research Findings and Industrial Relevance

- Stability Studies: Organozinc bromides with electron-withdrawing substituents (e.g., -COOCH₃, -CF₃) demonstrate enhanced thermal stability in THF compared to alkyl-zinc reagents, which may degrade at elevated temperatures .

- Catalytic Efficiency : Palladium-catalyzed couplings with 2-methoxycarbonylphenylzinc bromide achieve moderate to high yields (70–85%) in aryl-aryl bond formations, though reaction times are longer than those with electron-rich aryl-zinc reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.